potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate
Overview
Description
Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylate derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a cyano group (–CN) and a thiophene ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiophene-2-carbaldehyde and malononitrile in the presence of a base such as potassium carbonate. The reaction conditions include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of larger reaction vessels
- Continuous stirring and temperature control
- Purification steps such as recrystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted cyanoacrylate derivatives.
Scientific Research Applications
Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano group.
Mechanism of Action
The mechanism of action of potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
- (E)-ethyl-2-cyano-3-(1H-pyrrol-2-yl)acrylate
- (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate
Uniqueness
Potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its potassium salt form, which enhances its solubility and reactivity compared to its ethyl ester counterparts. The presence of the thiophene ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSCGRDQRRBAX-CVDVRWGVSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C(=O)[O-])/C#N.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.